molecular formula C23H36NNaO3 B1433797 N-Tetradecanoylphenylalaninemonosodiumsalt CAS No. 36577-41-0

N-Tetradecanoylphenylalaninemonosodiumsalt

Cat. No.: B1433797
CAS No.: 36577-41-0
M. Wt: 397.5 g/mol
InChI Key: HMOQVKOHEKUNNS-BOXHHOBZSA-M
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Description

N-Tetradecanoylphenylalaninemonosodiumsalt is a chemical compound with the molecular formula C23H36NNaO3 and a molecular weight of 397.5 g/mol. This compound is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a tetradecanoyl group attached to the phenylalanine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-Tetradecanoylphenylalaninemonosodiumsalt typically involves the acylation of phenylalanine with tetradecanoic acid (myristic acid) in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-Tetradecanoylphenylalaninemonosodiumsalt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups, with reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) facilitating the reaction.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the cleavage of the amide bond and the formation of phenylalanine and tetradecanoic acid.

Scientific Research Applications

N-Tetradecanoylphenylalaninemonosodiumsalt has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of amide bond formation and hydrolysis, as well as in the development of new synthetic methodologies.

    Biology: The compound is utilized in studies of protein-lipid interactions and membrane protein structure and function.

    Industry: this compound is employed in the formulation of cosmetics and personal care products due to its surfactant properties

Mechanism of Action

The mechanism of action of N-Tetradecanoylphenylalaninemonosodiumsalt involves its interaction with biological membranes and proteins. The tetradecanoyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity and permeability. This can influence the activity of membrane-bound enzymes and receptors, leading to various biological effects. The phenylalanine moiety can interact with specific amino acid residues in proteins, modulating their structure and function .

Comparison with Similar Compounds

N-Tetradecanoylphenylalaninemonosodiumsalt can be compared with other similar compounds, such as:

    N-Decanoylphenylalaninemonosodiumsalt: This compound has a shorter acyl chain (decanoyl group) compared to this compound, resulting in different lipophilicity and membrane interaction properties.

    N-Octadecanoylphenylalaninemonosodiumsalt: With a longer acyl chain (octadecanoyl group), this compound exhibits increased lipophilicity and stronger membrane association.

    N-Tetradecanoyltryptophanmonosodiumsalt: This compound contains tryptophan instead of phenylalanine, leading to different interactions with proteins and biological membranes due to the presence of the indole ring

This compound stands out due to its balanced lipophilicity and the specific interactions of the phenylalanine moiety, making it a versatile compound for various research applications.

Properties

IUPAC Name

sodium;(2S)-3-phenyl-2-(tetradecanoylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(25)24-21(23(26)27)19-20-16-13-12-14-17-20;/h12-14,16-17,21H,2-11,15,18-19H2,1H3,(H,24,25)(H,26,27);/q;+1/p-1/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOQVKOHEKUNNS-BOXHHOBZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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